molecular formula C9H11BrMgO3 B6296692 2,3,4-Trimethoxyphenylmagnesium bromide CAS No. 114605-54-8

2,3,4-Trimethoxyphenylmagnesium bromide

Cat. No.: B6296692
CAS No.: 114605-54-8
M. Wt: 271.39 g/mol
InChI Key: JYHSUYBWZCNNGK-UHFFFAOYSA-M
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Description

2,3,4-Trimethoxyphenylmagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further bonded to a magnesium bromide moiety. This unique structure makes it a valuable intermediate in various chemical reactions.

Mechanism of Action

Safety and Hazards

Handling “2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF” requires caution as it is classified as a flammable liquid, and it can cause skin corrosion . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is part of the 2,3,4-Trimethoxyphenylmagnesium bromide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The this compound, due to its TMP group, has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Molecular Mechanism

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. The TMP group has been incorporated in a wide range of therapeutically interesting drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxyphenylmagnesium bromide typically involves the reaction of 2,3,4-trimethoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,3,4-Trimethoxyphenyl bromide+Magnesium2,3,4-Trimethoxyphenylmagnesium bromide\text{2,3,4-Trimethoxyphenyl bromide} + \text{Magnesium} \rightarrow \text{this compound} 2,3,4-Trimethoxyphenyl bromide+Magnesium→2,3,4-Trimethoxyphenylmagnesium bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure complete reaction. The reaction conditions are carefully controlled to maintain the temperature and prevent any side reactions. The product is usually purified by distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxyphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.

    Halides: Reacts with alkyl or aryl halides under anhydrous conditions to form new carbon-carbon bonds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2,3,4-Trimethoxyphenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds, particularly those with aromatic structures.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Biological Studies: Utilized in the synthesis of biologically active molecules for research purposes.

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide
  • 3,4-Dimethoxyphenylmagnesium bromide

Comparison: 2,3,4-Trimethoxyphenylmagnesium bromide is unique due to the presence of three methoxy groups, which enhance its nucleophilicity and reactivity compared to other Grignard reagents. The additional methoxy groups also provide steric hindrance, which can influence the selectivity of the reactions it undergoes. This makes it a valuable reagent for specific synthetic applications where high reactivity and selectivity are required.

Properties

IUPAC Name

magnesium;1,2,3-trimethoxybenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSUYBWZCNNGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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